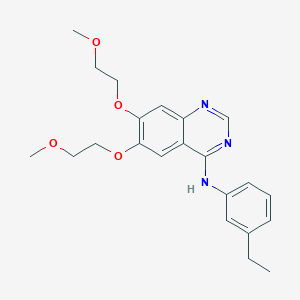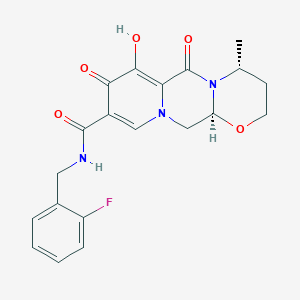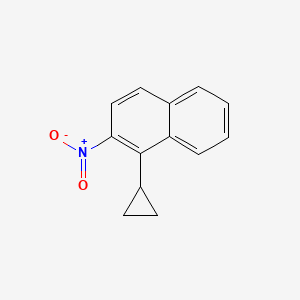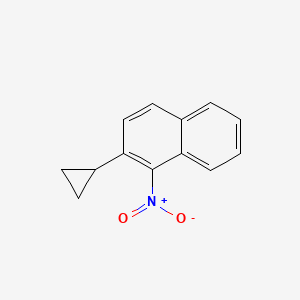
(R,R)-Fluvastatin Sodium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R,R)-Fluvastatin Sodium Salt, also known as this compound, is a useful research compound. Its molecular formula is C₂₄H₂₅FNNaO₄ and its molecular weight is 433.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Nanovesicle Delivery for Rheumatoid Arthritis Management
A study by El Menshawe et al. (2019) encapsulated Fluvastatin Sodium into spanlastic nanovesicles for transdermal delivery, aiming to manage rheumatoid arthritis (RA). This novel delivery method overcomes oral administration challenges, such as the first-pass effect and poor bioavailability, offering a significant improvement in bioavailability and a promising approach for RA management by suppressing the p38 MAPK signaling pathway (El Menshawe et al., 2019).
Modulation of Inflammatory Biomarkers in Colitis
Research by Oishi et al. (2014) investigated Fluvastatin's effects on inflammatory biomarkers in a rat model of dextran sodium sulfate-induced colitis, a model for ulcerative colitis. The study found that Fluvastatin decreased the expression of inflammatory markers, suggesting its potential for modulating inflammation in colitis and contributing to novel therapeutic strategies (Oishi et al., 2014).
Formulation and Evaluation of Microspheres
Venkatesh et al. (2012) focused on formulating Fluvastatin Sodium microcapsules to achieve controlled release, addressing the drug's short half-life and extensive first-pass metabolism. This formulation aims to enhance the drug's efficacy by improving its bioavailability and reducing the need for frequent dosing (Venkatesh D.P et al., 2012).
Gastroretentive Systems
A study by Rao and Arunkumar (2014) developed a sustained gastroretentive system for Fluvastatin Sodium using natural mucilage and synthetic polymer. This approach aimed to improve the drug's bioavailability and sustain its activity by exploiting its short biological half-life (G. Rao & E. Arunkumar, 2014).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for (R,R)-Fluvastatin Sodium Salt involves several steps starting from commercially available starting materials.", "Starting Materials": [ "3,5-dihydroxybenzoic acid", "methyl 4-(4-fluorophenyl)-2,2-dimethyl-5-oxo-1,3-dioxane-4-carboxylate", "sodium hydroxide", "thionyl chloride", "sodium borohydride", "sodium cyanoborohydride", "sodium methoxide", "sodium carbonate", "acetic anhydride", "acetic acid" ], "Reaction": [ "The first step involves the synthesis of methyl (R)-4-(4-fluorophenyl)-2,2-dimethyl-5-oxo-1,3-dioxane-4-carboxylate from methyl 4-(4-fluorophenyl)-2,2-dimethyl-5-oxopentanoate and 3,5-dihydroxybenzoic acid using sodium hydroxide and thionyl chloride.", "The resulting product is then reduced with sodium borohydride to obtain (R)-4-(4-fluorophenyl)-2,2-dimethyl-5-hydroxy-1,3-dioxane-4-carboxylic acid methyl ester.", "The next step involves the reduction of the ester to the alcohol using sodium cyanoborohydride.", "The alcohol is then converted to the corresponding sodium salt using sodium methoxide.", "Finally, the sodium salt is treated with acetic anhydride and acetic acid to obtain (R,R)-Fluvastatin Sodium Salt." ] } | |
Numéro CAS |
194934-99-1 |
Formule moléculaire |
C₂₄H₂₅FNNaO₄ |
Poids moléculaire |
433.45 |
Synonymes |
(3R,5R,6E)-7-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-6-heptenoic Acid Monosodium Salt |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







